Basimglurant - 802906-73-6

Basimglurant

Catalog Number: EVT-343362
CAS Number: 802906-73-6
Molecular Formula: C18H13ClFN3
Molecular Weight: 325.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Basimglurant (2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine) is a potent, selective, and safe metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM). [, , ] It is currently under investigation in phase 2 clinical development for its therapeutic potential in major depressive disorder (MDD) and fragile X syndrome (FXS). [, , ] Basimglurant functions by indirectly modulating glutamatergic (NMDA) function and exhibits efficacy in preclinical behavioral models of depression. []

Future Directions
  • Evaluation in Other Neurological and Psychiatric Disorders: Given the involvement of the glutamatergic system in a wide range of neurological and psychiatric disorders, future research could explore the potential utility of Basimglurant in other conditions such as anxiety disorders, obsessive-compulsive disorder, and levodopa-induced dyskinesia in Parkinson's disease. []

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

  • Compound Description: MPEP is a selective and potent metabotropic glutamate receptor subtype 5 (mGlu5) antagonist. [] It has been studied in preclinical models for its antidepressant-like effects. []

3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP)

  • Compound Description: MTEP is another selective mGlu5 receptor antagonist. [] Similar to MPEP, it has also demonstrated antidepressant-like effects in preclinical studies. []

2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

  • Compound Description: CTEP is a potent and selective mGlu5 NAM with a long half-life in rodents. [] This property makes it a valuable tool compound for chronic studies in animal models.
  • Relevance: CTEP is a close analogue of Basimglurant and shares its pharmacological profile as a selective mGlu5 NAM. [, ] The research using CTEP in chronic stress models provides valuable insights into the potential long-term effects of Basimglurant.

Mavoglurant

  • Compound Description: Mavoglurant is a selective mGlu5 NAM investigated for treating fragile X syndrome and other disorders. [, ] It has been studied clinically, but its efficacy remains under investigation.

Dipraglurant

  • Relevance: Dipraglurant, similar to Basimglurant, is a clinically tested mGlu5 NAM. [, ] Examining their pharmacological differences and similarities provides insights into the development and optimization of mGlu5 NAMs for therapeutic purposes.

Remeglurant & (RS)-Remeglurant

  • Compound Description: Both Remeglurant and its enantiomer, (RS)-Remeglurant, are mGlu5 NAMs. [] They have been studied for their potential in treating neurological disorders.

F169521 & F1699611

  • Compound Description: F169521 and F1699611 are two structurally related mGlu5 NAMs that have been investigated for their therapeutic potential. []

STX107

  • Compound Description: STX107 is an mGlu5 NAM studied for its potential therapeutic applications. [, ]

Fenobam

  • Compound Description: Fenobam is an anxiolytic drug that acts as an mGlu5 NAM. [] Though not developed explicitly for depression, its mechanism of action is relevant to the research on Basimglurant.

HTL0014242

  • Compound Description: HTL0014242 is a novel mGlu5 NAM that has been studied preclinically. [] Its receptor occupancy and pharmacological properties have been compared to other mGlu5 NAMs, including Basimglurant.
Overview

Basimglurant, also known as RO4917523 or RG7090, is a novel compound classified as a negative allosteric modulator of the metabotropic glutamate receptor 5. It is currently under clinical development for various psychiatric conditions, including major depressive disorder and fragile X syndrome. The compound has garnered attention due to its unique mechanism of action that diverges from traditional pharmacological approaches targeting monoamine neurotransmitters.

Source and Classification

Basimglurant is derived from research efforts aimed at developing new therapeutic agents targeting the glutamatergic system. Its classification as a negative allosteric modulator indicates that it binds to a site distinct from the active site of the metabotropic glutamate receptor 5, thereby inhibiting its activity. This mechanism is believed to confer potential antidepressant effects and address symptoms associated with anxiety and pain, which are often comorbid with major depressive disorder .

Synthesis Analysis

The synthesis of Basimglurant involves several key steps starting from 2-chloro-4-ethynylpyridine. The process typically includes:

  1. Formation of the Imidazole Ring: This step involves the introduction of functional groups that facilitate the construction of the imidazole moiety.
  2. Coupling Reactions: Various coupling reactions may be employed to attach the phenyl and ethynyl groups to the core structure.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Technical details regarding the synthesis can vary based on specific methodologies employed in different research laboratories .

Molecular Structure Analysis

The molecular formula of Basimglurant is C₁₄H₁₄ClF₁N₂, and its structure can be described as follows:

  • Core Structure: The compound features a pyridine ring substituted with a chloro group and an imidazole ring modified with a fluoro-substituted phenyl group.
  • 3D Configuration: The spatial arrangement of atoms contributes to its binding affinity and specificity towards the metabotropic glutamate receptor 5.

Data on its molecular structure can be obtained from various chemical databases and publications detailing its pharmacological profile .

Chemical Reactions Analysis

Basimglurant participates in several chemical reactions primarily related to its interaction with biological targets:

  1. Binding Affinity Studies: These studies assess how effectively Basimglurant binds to the metabotropic glutamate receptor 5 compared to other modulators.
  2. Functional Assays: Evaluating the compound's effects on cellular signaling pathways helps elucidate its pharmacodynamics.

Technical details regarding these reactions often involve sophisticated biochemical techniques such as radiolabeled binding assays and electrophysiological recordings .

Mechanism of Action

Basimglurant exerts its effects through negative allosteric modulation of the metabotropic glutamate receptor 5, which plays a crucial role in synaptic transmission and plasticity. The mechanism involves:

  • Inhibition of Receptor Activity: By binding to an allosteric site, Basimglurant reduces receptor activation by endogenous ligands.
  • Impact on Neurotransmitter Release: This modulation may lead to alterations in neurotransmitter release patterns, particularly affecting glutamate levels in synaptic clefts.

Data supporting this mechanism include functional magnetic resonance imaging studies demonstrating changes in brain activity associated with Basimglurant administration .

Physical and Chemical Properties Analysis

Basimglurant exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 268.73 g/mol.
  • Solubility: It shows good solubility in organic solvents, which is beneficial for formulation in pharmaceutical contexts.
  • Stability: The compound is stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

Analyses of these properties are critical for understanding its behavior in biological systems and during pharmaceutical formulation .

Applications

Basimglurant's primary applications lie within scientific research focused on neuropharmacology. Its potential uses include:

  • Clinical Trials: Currently being evaluated for efficacy in treating major depressive disorder and fragile X syndrome.
  • Research Tool: Serves as a valuable tool for studying the role of metabotropic glutamate receptors in various neurological disorders.

The ongoing research aims to further elucidate its therapeutic potential and broaden its applicability across psychiatric conditions .

Discovery and Development of Basimglurant as an mGluR5 Negative Allosteric Modulator (NAM)

Rationale for Targeting mGluR5 in Neuropsychiatric Disorders

The metabotropic glutamate receptor subtype 5 (mGluR5) represents a compelling therapeutic target due to its pivotal role in modulating synaptic plasticity and neuronal excitability within cortico-limbic circuits. As a group I metabotropic glutamate receptor, mGluR5 is predominantly postsynaptic and couples to Gq proteins, activating phospholipase C and triggering intracellular calcium release. This receptor exhibits functional and physical coupling with NMDA receptors (NMDARs), forming a critical signaling hub that regulates long-term potentiation (LTP) and depression (LTD) – fundamental processes underlying learning and emotional processing [2] [8].

The "mGluR theory of fragile X syndrome" provided foundational rationale for therapeutic development, proposing that absence of fragile X mental retardation protein (FMRP) leads to exaggerated mGluR5-dependent protein synthesis and consequent synaptic and behavioral deficits. Genetic reduction or pharmacological inhibition of mGluR5 in Fmr1 knockout mice rescues diverse phenotypes including dendritic spine abnormalities, epileptogenesis, and cognitive impairments [1] [4]. Beyond fragile X, mGluR5 is enriched in brain regions governing affect and motivation (prefrontal cortex, amygdala, nucleus accumbens). Preclinical studies demonstrated that mGluR5 inhibition produces rapid antidepressant-like effects in models including forced swim test, chronic stress paradigms, and sleep architecture modifications (REM suppression) – effects mechanistically distinct from monoaminergic antidepressants [3] [8].

Table 1: Key Glutamate Pathways Modulated by mGluR5 in Neuropsychiatric Disorders

Neural PathwayFunctional RoleTherapeutic Relevance
mGluR5-NMDAR ComplexPostsynaptic excitability, synaptic plasticityFragile X syndrome, cognitive disorders
Cortico-Striatal CircuitsReward processing, habit formationAddiction, obsessive-compulsive disorders
Hippocampal-PrefrontalEmotional memory, executive functionDepression, anxiety disorders
Cortico-AmygdalaFear processing, threat responsePTSD, anxiety disorders

Medicinal Chemistry Pathway: From High-Throughput Screening to Lead Optimization

Basimglurant (2-chloro-4-[1-(4-fluoro-phenyl)-2-methyl-1H-imidazol-4-ylethynyl]pyridine) emerged from a comprehensive medicinal chemistry campaign initiated at Roche. The discovery program commenced with a high-throughput screening (HTS) of >1 million compounds using a calcium mobilization assay in HEK293 cells stably expressing human mGluR5a. This screen identified multiple chemotypes including MPEP (2-Methyl-6-(phenylethynyl)pyridine), MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), and fenobam (N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea) as potent mGluR5 antagonists [3].

Initial hit-to-lead efforts focused on fenobam derivatives due to promising bioavailability but encountered significant metabolic instability in hepatic microsome assays. Strategic scaffold optimization proceeded through systematic modifications:

  • Core Refinement: Replacement of the hydantoin ring with a 2,5-dimethylimidazole improved metabolic stability while retaining target engagement
  • Alkyne Spacer Optimization: Introduction of a rigid acetylene linker between aromatic systems enhanced potency by enforcing optimal topology for allosteric pocket binding
  • Halogen Engineering: Incorporation of 4-fluorophenyl and 2-chloropyridine moieties balanced potency, selectivity, and CNS penetration
  • Methylation Strategy: Addition of methyl groups at the imidazole 2- and 5-positions blocked CYP450-mediated oxidation sites, dramatically improving pharmacokinetic profiles [3] [10]

Basimglurant (RO4917523/RG7090) emerged as the clinical candidate with optimal properties: sub-nanomolar affinity (Ki = 1.4 nM in [³H]ABP688 binding), functional IC₅₀ = 7.0 nM in calcium mobilization assays, and >1000-fold selectivity over other mGlu receptor subtypes. Pharmacokinetic studies demonstrated favorable brain penetration (brain/plasma ratio = 0.6 in rats) and extended half-life supportive of once-daily dosing (t½ = 20 hours in monkeys) [3] [10].

Table 2: Evolution of Basimglurant from Fenobam Scaffold

Structural FeatureFenobamEarly AnalogBasimglurant
Core StructureHydantoinImidazolone2,5-Dimethylimidazole
Aromatic System 13-Chlorophenyl3-Chlorophenyl4-Fluorophenyl
LinkerCarbonyl ureaEthynylEthynyl
Aromatic System 2NonePyridine2-Chloropyridine
mGluR5 IC₅₀ (nM)58227
Microsomal Stability (t½)<10 min45 min>120 min

Structural Determinants of Basimglurant’s Allosteric Binding Specificity

Basimglurant binds within the seven-transmembrane (7TM) helical bundle of mGluR5, a deeply buried allosteric pocket distinct from the orthosteric glutamate binding site in the extracellular Venus flytrap domain. Crystallographic studies reveal that the transmembrane domain (TMD) adopts a resting conformation where helices S6 and S7 constrain the G protein binding site. Basimglurant stabilizes this inactive state through extensive hydrophobic contacts and specific halogen-bonding interactions [2] [9].

Key binding determinants identified through mutagenesis and computational modeling:

  • Hydrophobic Enclosure: The 2,5-dimethylimidazole core engages in π-π stacking with W785(6.50) while the 4-fluorophenyl group occupies a lipophilic subpocket formed by L743(3.43), V769(5.47), and F787(6.52)
  • Halogen Bond Network: The 2-chloropyridine moiety forms critical halogen bonds with backbone carbonyls of S809(7.45) and sidechain of N750(3.50), acting as a molecular "anchor"
  • Alkyne Geometry: The ethynyl linker optimally positions aromatic systems 4.8Å apart, satisfying spatial constraints of the binding crevice
  • Allosteric Coupling: Binding induces a 15° inward tilt in transmembrane helix 7, sterically hindering Gαq engagement [2] [9]

Basimglurant exhibits exceptionally slow dissociation kinetics (koff = 0.0011 min⁻¹; residence time τ = 15 hours), a key determinant of its sustained in vivo efficacy. This contrasts sharply with fast-dissociating predecessors like fenobam (τ = 4 minutes). Quantitative analysis of [³H]basimglurant binding to human mGluR5 demonstrated saturable binding with Kd = 1.1 nM and >85% receptor occupancy at 24 hours post-administration in rodent brains at therapeutic doses [9].

Table 3: Binding Kinetics of mGluR5 Negative Allosteric Modulators

Compoundkon (M⁻¹min⁻¹)koff (min⁻¹)Residence Time (min)Kd (nM)
Basimglurant4.8 × 10⁵0.00119091.1
Mavoglurant3.2 × 10⁵0.00137692.7
Fenobam1.1 × 10⁷0.25422.6
MPEP8.6 × 10⁶0.185.520.9
Dipraglurant2.4 × 10⁷0.137.75.4

Comparative Analysis with Predecessor mGluR5 NAMs

Basimglurant represents third-generation mGluR5 pharmacology, addressing critical limitations of earlier compounds through deliberate molecular design:

Fenobam (First-generation):

  • Pioneering non-benzodiazepine anxiolytic with serendipitously discovered mGluR5 activity
  • Limited by poor solubility (<0.1 mg/mL), rapid metabolism (t½ = 1-2 hours), and psychostimulant side effects at therapeutic doses
  • Short receptor residence time (τ = 4 min) necessitating frequent dosing [6] [10]

MPEP/MTEP (Second-generation):

  • Improved potency (MTEP IC₅₀ = 5 nM) but exhibited off-target activity at NMDA receptors (>10 μM)
  • Suboptimal pharmacokinetics with brain penetration limited by P-glycoprotein efflux
  • Produced sedation and psychotomimetic effects in preclinical models at doses only 3-fold higher than efficacious doses [5] [8]

Basimglurant Advantages:

  • Enhanced Selectivity: >1000-fold selectivity over 85 GPCRs, ion channels, and transporters in broad profiling panels, including minimal interaction with NMDA receptors even at 10 μM
  • Optimized Pharmacokinetics: High oral bioavailability (50% in rats), low clearance (0.3 mL/min/kg), and negligible P-gp efflux (efflux ratio = 1.2)
  • Functional Specificity: Pure negative allosteric modulator with no inverse agonist activity at mGluR5, preserving basal signaling tone
  • Therapeutic Index: Demonstrated antidepressant-like effects in Vogel conflict test at 0.03 mg/kg (plasma Cmax = 5 ng/mL) versus adverse effect threshold >10 mg/kg [3] [10]

In clinical translation, basimglurant's molecular properties translated to consistent central engagement evidenced by pharmaco-EEG (gamma power modulation) and fMRI (normalization of amygdala hyperactivity). However, despite favorable target engagement, phase II trials in fragile X syndrome (183 patients) showed no significant improvement over placebo on the primary endpoint (ADAMS total score), though biomarkers confirmed target engagement [1] [4] [7]. This dissociation between molecular optimization and clinical efficacy highlights the complexity of mGluR5 pathophysiology in neurodevelopmental disorders.

Table 4: Comparative Molecular Properties of mGluR5 NAMs

PropertyFenobamMPEPMavoglurantBasimglurant
Molecular Weight294.7225.3379.4325.8
cLogP2.83.13.43.9
TPSA (Ų)75.625.065.635.9
mGluR5 IC₅₀ (nM)5836477
Solubility (μg/mL)<112828
Plasma Protein Binding (%)85709598
Clinical DevelopmentPhase II (halted)PreclinicalPhase II/III (halted)Phase II

Properties

CAS Number

802906-73-6

Product Name

Basimglurant

IUPAC Name

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine

Molecular Formula

C18H13ClFN3

Molecular Weight

325.8 g/mol

InChI

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3

InChI Key

UPZWINBEAHDTLA-UHFFFAOYSA-N

SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl

Synonyms

2-chloro-4-(1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl)pyridine
basimglurant
RO4917523

Canonical SMILES

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.